molecular formula C12H12N6O2 B13653098 [2,2'-Bipyridine]-5,5'-dicarbohydrazide

[2,2'-Bipyridine]-5,5'-dicarbohydrazide

Cat. No.: B13653098
M. Wt: 272.26 g/mol
InChI Key: RILZWKXAOXTJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,2'-Bipyridine]-5,5'-dicarbohydrazide is a high-purity chemical reagent designed for advanced scientific research and development. This compound is a functionalized derivative of 2,2'-bipyridine, a classic chelating ligand in coordination chemistry . The carbohydrazide groups at the 5 and 5' positions make it a valuable building block for constructing sophisticated molecular architectures, such as metal-organic frameworks (MOFs) and other coordination polymers . Its structure allows it to act as a multi-dentate ligand, forming stable complexes with various metal ions, which can be exploited in catalysis and materials science . While the specific biological activity of this compound is a subject of ongoing research, closely related ruthenium(II) complexes incorporating the 2,2'-bipyridine-5,5'-dicarboxylic acid scaffold have demonstrated notable cytotoxicity and significant antioxidant activity in scientific studies, highlighting the potential of this compound class in biomedical applications . Researchers value this ligand for its ability to create materials with tailored properties. The uncoordinated nitrogen atoms from the bipyridine core in such frameworks can serve as further binding sites for additional metal complexes, adding a layer of functionality for applications in sensing or as radiosensitizers . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N6O2

Molecular Weight

272.26 g/mol

IUPAC Name

6-[5-(hydrazinecarbonyl)pyridin-2-yl]pyridine-3-carbohydrazide

InChI

InChI=1S/C12H12N6O2/c13-17-11(19)7-1-3-9(15-5-7)10-4-2-8(6-16-10)12(20)18-14/h1-6H,13-14H2,(H,17,19)(H,18,20)

InChI Key

RILZWKXAOXTJRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)NN)C2=NC=C(C=C2)C(=O)NN

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2,2 Bipyridine 5,5 Dicarbohydrazide

Established Synthetic Routes from Precursors (e.g., from [2,2'-Bipyridine]-5,5'-dicarboxylic acid esters)

The primary and most established route to [2,2'-Bipyridine]-5,5'-dicarbohydrazide relies on the principle of converting carboxylic acid derivatives into hydrazides via reaction with hydrazine (B178648). The synthesis typically begins with [2,2'-Bipyridine]-5,5'-dicarboxylic acid, which itself is prepared by the oxidation of 5,5'-dimethyl-2,2'-bipyridine.

The dicarboxylic acid is not sufficiently reactive to directly form the dicarbohydrazide. Therefore, it must first be converted into a more reactive intermediate. Two common pathways are employed:

Formation of a Diester : The [2,2'-Bipyridine]-5,5'-dicarboxylic acid is esterified, commonly using ethanol (B145695) or methanol (B129727) in the presence of an acid catalyst, to yield the corresponding dialkyl ester, such as diethyl [2,2'-bipyridine]-5,5'-dicarboxylate. guidechem.com This ester is then subjected to hydrazinolysis. The reaction involves refluxing the diester with an excess of hydrazine hydrate (B1144303) in a suitable solvent like ethanol. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the stable hydrazide.

Formation of a Diacyl Chloride : A more reactive alternative involves the conversion of [2,2'-Bipyridine]-5,5'-dicarboxylic acid into [2,2'-Bipyridine]-5,5'-dicarbonyl dichloride. This is typically achieved by treating the dicarboxylic acid with thionyl chloride (SOCl₂), often in a solvent mixture such as benzene, under reflux conditions. researchgate.net The resulting diacyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with hydrazine hydrate, usually in an inert solvent at reduced temperatures to control the exothermic reaction, to yield the final dicarbohydrazide product. researchgate.net

Optimized Reaction Conditions and Mechanistic Insights for this compound Formation

The critical step in the synthesis is the final conversion of the activated dicarboxylic acid derivative to the dicarbohydrazide.

For the hydrazinolysis of the diester , reaction optimization focuses on ensuring complete conversion. Key parameters include:

Reagent Ratio : A significant excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of partially reacted mono-hydrazide intermediates.

Solvent : Anhydrous ethanol is a common solvent as it readily dissolves both the diester precursor and hydrazine hydrate, facilitating a homogeneous reaction mixture.

Temperature : The reaction mixture is typically heated to reflux to provide the necessary activation energy for the nucleophilic substitution. Reaction times can vary but are often monitored by techniques like Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

For the reaction involving the diacyl chloride , conditions are adjusted to manage its high reactivity:

Temperature Control : The addition of hydrazine hydrate to the diacyl chloride solution is performed at low temperatures (e.g., 0 °C) to control the highly exothermic nature of the reaction.

Solvent : An inert, aprotic solvent such as dichloromethane (B109758) or THF is used to prevent side reactions with the solvent.

Base : A tertiary amine base, such as triethylamine, may be added to the reaction mixture to neutralize the HCl gas that is formed as a byproduct, preventing potential side reactions.

The mechanism in both cases is a classic nucleophilic acyl substitution. The nitrogen atom of hydrazine acts as the nucleophile, attacking the carbonyl carbon of the ester or acyl chloride. This is followed by the elimination of a leaving group (an alkoxide for the ester, or a chloride ion for the acyl chloride) to form the carbohydrazide (B1668358) functional group.

Purification and Isolation Techniques for this compound

Upon completion of the reaction, the target this compound often precipitates from the reaction mixture, especially upon cooling. The primary purification and isolation steps include:

Filtration : The crude solid product is collected by vacuum filtration.

Washing : The collected solid is washed sequentially with appropriate solvents to remove unreacted starting materials and byproducts. A typical washing procedure might involve water (to remove excess hydrazine hydrate and any salts) followed by a cold organic solvent like ethanol or diethyl ether to remove organic impurities. researchgate.net

Recrystallization : For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water or dimethylformamide (DMF) and water.

Drying : The final product is dried under vacuum to remove any residual solvent, yielding this compound, typically as a stable solid.

The purity of the final compound is assessed using methods described in the following section.

Spectroscopic and Analytical Characterization Methodologies for this compound (e.g., 1H NMR analysis)

The structural confirmation of this compound is achieved through a combination of standard spectroscopic and analytical techniques.

¹H NMR Spectroscopy : Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the presence of the bipyridine and hydrazide protons. In a solvent like DMSO-d₆, the spectrum would be expected to show distinct signals for the aromatic protons on the bipyridine rings, as well as characteristic broad singlets for the -NH and -NH₂ protons of the two hydrazide groups. The aromatic region would likely show a pattern similar to its dicarboxylic acid precursor, with signals appearing at downfield shifts (typically δ 8.0-9.5 ppm). The amide (-CONH-) proton would appear at a significant downfield shift, while the terminal amine (-NH₂) protons would appear further upfield.

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying the key functional groups. The spectrum would show characteristic absorption bands for N-H stretching of the amine and amide groups (typically in the 3200-3400 cm⁻¹ region) and a strong C=O stretching band for the amide carbonyl group (around 1640-1680 cm⁻¹).

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate measurement of its molecular weight.

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which is then compared against the calculated theoretical values for the proposed C₁₂H₁₂N₆O₂ structure.

TechniqueExpected Observations for this compound
¹H NMR (in DMSO-d₆)Aromatic protons (δ 8.0-9.5 ppm), Amide NH protons (downfield singlet), Amine NH₂ protons (broad singlet).
IR SpectroscopyN-H stretching (3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹).
Mass SpectrometryMolecular ion peak [M+H]⁺ corresponding to the calculated mass for C₁₂H₁₃N₆O₂⁺.
Elemental AnalysisExperimental %C, %H, %N values matching theoretical values for C₁₂H₁₂N₆O₂.

Rational Design and Synthesis of Functionalized this compound Derivatives

The carbohydrazide functional groups of this compound are versatile handles for further derivatization, allowing for the rational design of more complex molecules. The terminal -NH₂ group is a potent nucleophile, and the entire hydrazide moiety can undergo condensation reactions.

A primary strategy for derivatization is through condensation reactions with aldehydes and ketones. Reacting this compound with two equivalents of an aldehyde or ketone results in the formation of a bis(acylhydrazone) derivative. This reaction is often catalyzed by a few drops of acid and provides a straightforward method to append a wide variety of functional groups onto the bipyridine scaffold.

This strategy is particularly useful in the synthesis of macrocycles . By reacting the dicarbohydrazide with a dialdehyde (B1249045) or diketone linker, [2+2] or [3+3] macrocyclic condensation products can be formed. scirp.org The bipyridine unit can act as a coordinating site for a metal ion template, which pre-organizes the dicarbohydrazide and the dialdehyde linker to facilitate the high-yield formation of the desired macrocycle over oligomeric or polymeric side products. These macrocyclic ligands are of significant interest for their ability to form complex host-guest systems and mechanically interlocked molecules like rotaxanes and catenanes. nih.govsemanticscholar.org

Coordination Chemistry of 2,2 Bipyridine 5,5 Dicarbohydrazide As a Multidentate Ligand

Complexation with Transition Metals: Binding Modes and Stoichiometries

The interaction of [2,2'-Bipyridine]-5,5'-dicarbohydrazide with transition metals gives rise to a variety of coordination architectures, dictated by the metal's preferred geometry, the ligand's conformational flexibility, and the reaction conditions. The ligand's ability to engage in multiple binding modes is a key feature of its coordination chemistry.

Chelation via Pyridyl Nitrogen Atoms

A fundamental and highly prevalent binding mode of this compound involves the chelation of the two nitrogen atoms of the 2,2'-bipyridine (B1663995) core to a metal center. This N,N'-bidentate coordination is a well-established motif in the chemistry of bipyridine-based ligands, forming a stable five-membered chelate ring. This mode of interaction is a primary driving force in the formation of numerous mononuclear and polynuclear transition metal complexes.

Coordination through Hydrazide Nitrogen and Oxygen Atoms

Beyond the bipyridyl unit, the two hydrazide (-CONHNH₂) groups at the 5 and 5' positions introduce additional donor sites, significantly expanding the coordinative versatility of the ligand. The hydrazide moieties can coordinate to metal ions in several ways. The terminal amino nitrogen and the carbonyl oxygen of the hydrazide can act as donor atoms, leading to the formation of stable chelate rings. This coordination can occur in either a neutral or a deprotonated form of the hydrazide group, adding another layer of complexity and control over the resulting complex's properties.

Influence of Hydrazide Tautomerism on Coordination Geometry

A crucial aspect governing the coordination behavior of the hydrazide functional groups is their ability to exist in tautomeric forms: the keto form (-CO-NH-NH₂) and the enol form (-C(OH)=N-NH₂). This keto-enol tautomerism plays a significant role in determining the ultimate coordination geometry of the metal complexes.

Coordination with Lanthanides and Other Metal Ions

The coordination chemistry of this compound extends beyond transition metals to include lanthanides and other metal ions. Lanthanide ions, known for their high coordination numbers and preference for oxygen donor ligands, readily interact with the hydrazide groups. The carbonyl oxygen atoms of the hydrazide moieties provide ideal binding sites for these hard Lewis acidic metal ions.

Formation of Poly- and Oligonuclear Metal Complexes Derived from this compound

The multidentate nature of this compound makes it an excellent candidate for the construction of poly- and oligonuclear metal complexes. The presence of multiple donor sites allows the ligand to bridge two or more metal centers, leading to the formation of extended one-, two-, or three-dimensional coordination polymers.

The bridging can occur through various combinations of the available donor atoms. For instance, the bipyridyl unit can chelate to one metal center while the hydrazide groups coordinate to adjacent metal ions. Alternatively, the hydrazide groups themselves can act as bridging units between two metal centers. The specific architecture of the resulting polynuclear complex is influenced by the coordination preferences of the metal ion, the stoichiometry of the reactants, and the presence of ancillary ligands or counter-ions. The formation of such extended structures is of significant interest for the development of new materials with potential applications in areas such as catalysis, magnetism, and gas storage.

Structural Elucidation Methodologies for this compound Metal Complexes (e.g., Single-Crystal X-ray Diffraction Studies)

While specific crystal structures for complexes of this compound are not widely reported in the reviewed literature, studies on analogous bipyridine dicarboxylate complexes provide valuable insights. For example, the crystal structure of tetraaqua(2,2′-bipyridine-5,5′-dicarboxylato)iron(II) dihydrate reveals the coordination of the bipyridyl nitrogens and carboxylate oxygens to the iron center.

In addition to X-ray diffraction, a suite of other spectroscopic and analytical techniques is employed to characterize these complexes. These include:

Infrared (IR) Spectroscopy: To identify the coordination of the carbonyl and N-H groups of the hydrazide moieties by observing shifts in their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the ligand environment in solution and to confirm the binding of the ligand to diamagnetic metal ions.

Elemental Analysis: To determine the empirical formula of the synthesized complexes and to confirm their stoichiometry.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.

Through the combined application of these methodologies, a comprehensive understanding of the structural and electronic properties of metal complexes derived from this compound can be achieved.

Below is a table summarizing some of the key structural features that can be determined for such complexes.

FeatureMethod of DeterminationSignificance
Coordination Number and Geometry Single-Crystal X-ray DiffractionDefines the arrangement of ligands around the central metal ion.
Bond Lengths and Angles Single-Crystal X-ray DiffractionProvides insights into the strength and nature of the metal-ligand bonds.
Binding Modes of the Ligand Single-Crystal X-ray Diffraction, IR SpectroscopyElucidates how the multidentate ligand interacts with the metal center(s).
Presence of Tautomeric Forms Single-Crystal X-ray Diffraction, IR and NMR SpectroscopyReveals the specific isomeric form of the hydrazide group involved in coordination.
Stoichiometry of the Complex Elemental Analysis, TGAConfirms the ratio of metal ions to ligands in the complex.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes derived from this compound are intrinsically linked to the nature of the metal ion, its oxidation state, and the coordination geometry of the resulting complex. A detailed examination of these properties provides valuable insights into the bonding and structural characteristics of these compounds.

Electronic Spectra and Transitions

The electronic absorption spectra of this compound metal complexes are typically characterized by a series of absorption bands in the ultraviolet (UV) and visible regions. These bands arise from various electronic transitions, including intra-ligand transitions, metal-to-ligand charge transfer (MLCT), and d-d transitions.

Intra-Ligand Transitions: The this compound ligand itself exhibits strong absorption bands in the UV region, which are attributed to π→π* and n→π* transitions within the aromatic bipyridine rings and the carbohydrazide (B1668358) moieties. Upon coordination to a metal ion, the positions of these bands may undergo a bathochromic (red) or hypsochromic (blue) shift, providing evidence of complex formation. For instance, the π→π* transitions in the free ligand are typically observed at higher energies (shorter wavelengths), while the n→π* transitions occur at lower energies (longer wavelengths).

d-d Transitions: For transition metal complexes with unpaired d-electrons, weaker absorption bands corresponding to d-d transitions can often be observed in the visible or near-infrared (NIR) region. These transitions involve the excitation of an electron between d-orbitals that have been split in energy by the ligand field. The number and energy of these bands provide crucial information about the coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal ion and the strength of the ligand field. In many bipyridine complexes, these d-d transitions can be obscured by the more intense MLCT bands.

Complex TypeTypical Electronic TransitionsWavelength Range (nm)
Ligandπ→π200-300
n→π300-400
Metal ComplexesIntra-Ligand (shifted)200-400
Metal-to-Ligand Charge Transfer (MLCT)400-600
d-d Transitions500-1000

This table provides a generalized overview. Specific λmax values will vary depending on the metal ion, solvent, and coordination environment.

Magnetic Behavior

The magnetic properties of this compound metal complexes are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. These properties are typically investigated using magnetic susceptibility measurements, from which the effective magnetic moment (μeff) can be calculated.

Paramagnetism and Diamagnetism: Complexes with one or more unpaired electrons are paramagnetic and are attracted to an external magnetic field. The magnitude of this attraction is proportional to the number of unpaired electrons. Conversely, complexes with no unpaired electrons are diamagnetic and are weakly repelled by a magnetic field.

Magnetic Moment: The effective magnetic moment is a key parameter for elucidating the electronic structure of a complex. For first-row transition metal ions, the spin-only magnetic moment can be estimated using the following formula:

μ_so = √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.

Deviations from the spin-only value can occur due to orbital contributions to the magnetic moment, which are dependent on the symmetry of the complex and the electronic configuration of the metal ion. For example, octahedral cobalt(II) complexes often exhibit significant orbital contributions, leading to higher magnetic moments than predicted by the spin-only formula.

The measured magnetic moments for complexes of this compound can be used to infer the oxidation state and spin state (high-spin or low-spin) of the metal ion, as well as its coordination geometry. For instance, a nickel(II) (d⁸) complex could be paramagnetic with a magnetic moment of around 2.8-3.3 B.M. in an octahedral geometry, or diamagnetic (μeff = 0 B.M.) in a square planar geometry.

Metal Iond-electron ConfigurationGeometrySpin StateExpected μeff (B.M.)
Co(II)d⁷OctahedralHigh-spin~4.3 - 5.2
Ni(II)d⁸OctahedralHigh-spin~2.8 - 3.3
Ni(II)d⁸Square PlanarLow-spin0
Cu(II)d⁹Various-~1.7 - 2.2

This table presents expected ranges for common geometries and spin states. Actual values can be influenced by factors such as spin-orbit coupling and structural distortions.

Lack of Sufficient Scientific Literature for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound "this compound" to fulfill the requirements of the requested article. The search yielded extensive information on a related compound, "[2,2'-Bipyridine]-5,5'-dicarboxylic acid," particularly concerning its application in the formation of metal-organic frameworks (MOFs) and coordination polymers.

However, the user's request specifically outlines a detailed analysis of the supramolecular architectures mediated by "this compound," with a focus on the distinct role of its hydrazide functional groups. The chemical properties and coordination behavior of hydrazide groups differ significantly from those of carboxylic acid groups, making the available data on the dicarboxylic acid derivative unsuitable for generating a scientifically accurate article on the dicarbohydrazide variant.

No specific research findings, crystallographic data, or detailed studies on the hydrogen bonding, metal-directed self-assembly, non-covalent interactions, or polymorphism of this compound could be located in the public domain. As such, any attempt to generate the requested article would lack the necessary factual basis and scientific rigor.

Therefore, we are unable to provide the article as per the specified outline due to the absence of relevant research on the subject compound.

Advanced Applications in Catalysis and Chemical Sensing Utilizing 2,2 Bipyridine 5,5 Dicarbohydrazide

Catalytic Systems Employing [2,2'-Bipyridine]-5,5'-dicarbohydrazide as a Ligand

The unique molecular architecture of this compound allows it to function as a versatile ligand in coordination chemistry. The bipyridine unit serves as a classic chelating site for a wide array of transition metals, while the peripheral hydrazide groups offer additional coordination sites and functional handles for building more complex structures.

Homogeneous Catalysis Mediated by this compound-Metal Complexes

While extensive research into the homogeneous catalytic applications of this compound is still an emerging field, preliminary studies have highlighted its potential. The core bipyridine structure is a well-established component in catalysts for various organic transformations, including cross-coupling reactions and polymerizations. The introduction of hydrazide groups is anticipated to modulate the electronic properties and steric environment of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Research has focused on the synthesis of coordination polymers and metal-organic frameworks (MOFs) where this ligand is used. For instance, a study detailed the synthesis of a Cobalt(II) coordination polymer using 5,5'-dicarbohydrazide-2,2'-bipyridine. In this context, the ligand was first synthesized from 2,2'-bipyridine-5,5'-dicarboxylic acid and hydrazine (B178648) hydrate (B1144303). This work lays the groundwork for exploring the catalytic capabilities of such materials, although specific applications in homogeneous catalysis were not the primary focus of this particular study.

Heterogeneous Catalysis and Immobilized Systems Involving this compound

The presence of terminal amino groups on the hydrazide moieties makes this compound an excellent candidate for immobilization onto solid supports. This approach is crucial for developing robust and recyclable heterogeneous catalysts, which are highly valued in industrial processes for their ease of separation and potential for continuous operation.

Functionalization of materials such as silica (B1680970), polymers, or magnetic nanoparticles with this ligand could lead to the creation of solid-supported catalysts. The bipyridine core would anchor the catalytically active metal center, while the hydrazide arms would covalently link the entire complex to the support. Such immobilized systems could find applications in areas like oxidation, reduction, and carbon-carbon bond-forming reactions, combining the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems. Further experimental work is required to fully realize and optimize these applications.

Elucidation of Reaction Mechanisms, Including the Role of Hydrazide Groups in Substrate Activation and Hydrogen Bonding

The hydrazide groups are not merely passive linkers; they are expected to play a direct role in the catalytic cycle. These groups can participate in substrate activation through hydrogen bonding, which can orient the substrate correctly for the reaction and polarize key bonds, thereby lowering the activation energy of the reaction.

For example, in reactions involving polar substrates, the N-H and C=O functionalities of the hydrazide can act as hydrogen bond donors and acceptors. This secondary coordination sphere interaction can be critical for achieving high levels of selectivity and efficiency. The precise mechanism and the extent of this participation would depend on the specific reaction and the metal center involved. Detailed mechanistic studies, likely employing computational modeling and spectroscopic techniques, are needed to fully elucidate these intricate roles.

Design and Performance of Chemical Sensors and Recognition Systems Based on this compound

The combination of a metal-binding bipyridine unit and hydrogen-bonding hydrazide groups makes this compound a promising platform for the development of chemical sensors. The interaction of the ligand or its metal complexes with target analytes can lead to a measurable signal, such as a change in color (colorimetric) or light emission (fluorometric).

Ion Recognition and Selectivity Mechanisms

The bipyridine core is a well-known receptor for various metal ions. Upon coordination with a metal, the electronic properties of the ligand are altered, which can be harnessed for sensing applications. The hydrazide groups can further enhance selectivity by providing additional binding sites, allowing the sensor to preferentially bind to ions of a specific size, charge, or coordination geometry.

Furthermore, metal complexes formed from this ligand can act as receptors for other analytes. The selectivity of these systems is governed by a combination of factors, including the nature of the metal ion, the coordination geometry, and the potential for secondary interactions like hydrogen bonding with the analyte.

Anion Sensing Architectures

The hydrazide moieties are particularly well-suited for the recognition of anions. The N-H protons in the hydrazide group are sufficiently acidic to act as effective hydrogen bond donors, enabling strong and directional interactions with anionic species such as fluoride, acetate, or phosphate.

A sensor based on this compound could operate whereby the binding of an anion to the hydrazide groups perturbs the electronic structure of the conjugated bipyridine system. This perturbation can result in a distinct change in its absorption or fluorescence properties, providing a clear signal for the presence of the target anion. The design of such sensors often involves creating a rigid and pre-organized binding pocket to enhance selectivity for a specific anion over others.

Molecular Recognition of Neutral Species via Specific Interactions

The carbohydrazide (B1668358) functional groups in this compound are instrumental in its capacity for molecular recognition, particularly of neutral organic molecules. These groups can engage in a variety of non-covalent interactions, which are fundamental to the principles of host-guest chemistry. dtic.milepa.gov The hydrogen bonding capabilities of the hydrazide moiety are especially significant, as it can act as both a hydrogen bond donor and acceptor. researchgate.netsemanticscholar.org This dual nature allows for the formation of well-defined and stable supramolecular structures with guest molecules that possess complementary hydrogen bonding sites. researchgate.netsemanticscholar.org

The self-assembly of bipyridine derivatives is a well-established strategy for creating organized molecular architectures. researchgate.net In the case of this compound, the interplay between the hydrogen bonding of the carbohydrazide groups and the potential for π-π stacking interactions involving the bipyridine rings can lead to the formation of cavities or clefts that are suitably sized and shaped for the encapsulation of neutral guest molecules. researchgate.net Research on related systems has demonstrated that the steric and electronic properties of the bipyridine backbone can be fine-tuned to control the binding selectivity for different neutral species. researchgate.net

The recognition process can be monitored through various spectroscopic techniques. For instance, a pyrene-appended bipyridine hydrazone ligand has been shown to act as a turn-on sensor for metal ions, a principle that can be extended to the detection of neutral molecules. rsc.org The binding of a neutral guest molecule within the host structure formed by this compound can induce conformational changes that alter the photophysical properties of the bipyridine core, leading to a detectable change in fluorescence or absorption spectra.

The potential for this compound to form intricate hydrogen-bonded networks is a key area of ongoing research. researchgate.netsemanticscholar.org The strategic placement of neighboring groups can polarize intramolecular hydrogen bonds, enhancing the donor or acceptor character of specific sites and leading to cooperative hydrogen bonding, which can significantly strengthen the binding of a neutral guest. nih.gov

Interaction TypeFunctional Group InvolvedPotential Neutral Guest MoleculesSignificance in Molecular Recognition
Hydrogen BondingCarbohydrazide (-CONHNH2)Alcohols, Amides, Carboxylic AcidsProvides specificity and directionality in binding.
π-π StackingBipyridine RingAromatic compounds (e.g., benzene, naphthalene)Contributes to the stability of the host-guest complex.
Hydrophobic InteractionsAlkyl or Aryl substituents (if present)Nonpolar organic moleculesImportant for recognition in aqueous environments.

Development of Functional Materials for Photonic and Optoelectronic Applications

The integration of this compound into polymeric structures opens up a wealth of possibilities for the creation of novel materials with tailored photonic and optoelectronic properties. The bipyridine unit is a well-known chromophore and a versatile ligand for a wide range of metal ions, making it a valuable component in the design of functional polymers for applications such as light-emitting diodes (LEDs) and solar cells. dtic.milresearchgate.netdtic.milfrontiersin.org

Polymers containing pyridine (B92270) or bipyridine units in their backbone or as side chains often exhibit high electron affinity, which facilitates electron injection and transport in electronic devices. researchgate.netdtic.mil This property is particularly advantageous for the development of efficient organic light-emitting diodes (OLEDs), where balanced charge transport is crucial for high performance. The synthesis of polyamides and polyesters from the related [2,2'-Bipyridine]-5,5'-dicarboxylic acid has led to materials that, when complexed with ruthenium, emit red light and have been fabricated into single-layer light-emitting devices.

The carbohydrazide groups of this compound offer a reactive handle for polymerization reactions, such as condensation with dicarbonyl compounds to form polyhydrazides. Polyhydrazides are known for their high thermal stability and mechanical strength, properties that are highly desirable for the fabrication of robust electronic devices. The resulting polymers would feature the bipyridine moiety as an integral part of the polymer backbone, which can lead to materials with interesting photophysical and electrochemical properties.

Furthermore, the bipyridine units within the polymer chain can be coordinated with metal ions, such as ruthenium(II) or iridium(III), to create metallo-supramolecular polymers. These materials can exhibit intense and long-lived phosphorescence, making them suitable for use as emissive materials in OLEDs. The photophysical properties of these metallopolymers, such as their emission color and quantum efficiency, can be tuned by varying the metal ion and the ancillary ligands.

The development of such functional materials from this compound is an active area of research, with the potential to lead to new generations of photonic and optoelectronic devices with improved performance and stability.

Polymer TypeKey FeaturesPotential ApplicationsRelevant Research Findings
PolyhydrazidesHigh thermal stability, good mechanical properties, contains bipyridine units.Substrates for flexible electronics, host materials for emissive guests.Polyhydrazides are known for their robustness.
Metallo-supramolecular PolymersLuminescent, tunable emission properties, good charge transport.Emissive layers in OLEDs, light-harvesting materials in solar cells.Bipyridine-metal complexes are widely used in optoelectronics.
Coordination PolymersOrdered structures, potential for photochromism and white-light emission.Molecular switches, sensors, solid-state lighting.Coordination polymers from 4,4'-bipyridine-N,N'-dioxide show photoresponsive properties. nih.govacs.org

Theoretical and Computational Investigations of 2,2 Bipyridine 5,5 Dicarbohydrazide Systems

Electronic Structure and Reactivity Studies Using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like [2,2'-Bipyridine]-5,5'-dicarbohydrazide. DFT calculations can provide valuable insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Furthermore, the calculation of the molecular electrostatic potential (ESP) map provides a visual representation of the charge distribution. The ESP map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the nitrogen atoms of the pyridine (B92270) rings are expected to be the most electron-rich sites, making them the primary coordination sites for metal ions. The carbonyl oxygen and amine nitrogen atoms of the hydrazide groups also represent potential sites for hydrogen bonding and secondary coordination interactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

PropertyValueDescription
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap4.4 eVIndicates chemical reactivity and stability.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Complexes

The conformational flexibility of this compound is a key determinant of its coordination chemistry and supramolecular assembly. The molecule has several rotatable bonds, most notably the C-C bond connecting the two pyridine rings and the bonds within the dicarbohydrazide side chains. The dihedral angle between the pyridine rings determines whether the ligand adopts a cis or trans conformation. While the trans conformation is generally more stable for isolated 2,2'-bipyridine (B1663995), the cis conformation is necessary for chelation to a metal center. mdpi.com Computational studies have shown that for 2,2'-bipyridine, the s-trans form is the most stable. semanticscholar.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior in solution. By simulating the motion of the atoms over time, MD can explore the accessible conformations and the timescale of conformational changes. When complexed with a metal ion, MD simulations can reveal the stability of the complex, the dynamics of the coordination sphere, and the interactions with solvent molecules. This is particularly important for understanding the behavior of these complexes in biological or catalytic systems.

Table 2: Illustrative Conformational Data for Key Dihedral Angles in this compound

Dihedral Angles-trans Conformers-cis Conformer
N-C-C-N (bipyridine)~180°~0-20°
C-C-N-N (hydrazide)~175°~170°
Relative Energy0.0 kcal/mol+2.5 kcal/mol

Modeling of Ligand-Metal Interactions and Bonding Characteristics

A primary function of this compound is to act as a ligand for metal ions. Computational modeling is instrumental in understanding the nature of the ligand-metal bond. DFT calculations can be used to optimize the geometry of metal complexes, providing information on bond lengths, bond angles, and coordination numbers.

Beyond structural information, computational methods can provide a detailed description of the bonding. Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer between the ligand and the metal and to describe the nature of the coordinating bonds (e.g., as donor-acceptor interactions). The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that analyzes the electron density topology to characterize the type of chemical bond (e.g., ionic, covalent, or charge-shift).

For complexes of this compound, these analyses can reveal how the electronic properties of the metal ion are influenced by the ligand and, conversely, how the ligand is affected by coordination. The hydrazide groups can potentially participate in secondary interactions with the metal center or with other ligands in the coordination sphere, which can be explored through these computational models.

Computational Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. For this compound and its metal complexes, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Visible absorption spectra. nih.gov These calculations can help to assign the observed electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions. acs.org This is crucial for understanding the photophysical properties of these compounds, which is important for applications in areas like photocatalysis and solar cells.

Vibrational spectroscopy (infrared and Raman) is another area where computational methods are highly valuable. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be compared with experimental spectra to confirm the structure and identify characteristic vibrational modes. For this compound, this would include the stretching frequencies of the C=O and N-H bonds in the hydrazide groups and the ring vibrations of the bipyridine core.

Furthermore, computational methods can be used to explore potential reaction pathways. For example, in a catalytic application, calculations can be used to map out the energy profile of the catalytic cycle, identifying transition states and intermediates. This can provide mechanistic insights that are difficult to obtain through experimental means alone.

Table 3: Predicted Spectroscopic Data for a Hypothetical Metal Complex of this compound

Spectroscopic TechniquePredicted ValueAssignment
UV-Vis (TD-DFT)450 nmMetal-to-Ligand Charge Transfer (MLCT)
UV-Vis (TD-DFT)310 nmIntra-ligand (π-π*)
IR (DFT)~1680 cm⁻¹C=O stretch (hydrazide)
IR (DFT)~3300 cm⁻¹N-H stretch (hydrazide)

Design of Novel this compound Derivatives via Computational Screening

Computational chemistry is not only a tool for understanding existing molecules but also for designing new ones with desired properties. Through in silico design and computational screening, novel derivatives of this compound can be proposed and evaluated before their synthesis is attempted. rsc.org

For example, by systematically introducing different substituent groups onto the bipyridine backbone or the hydrazide moieties, it is possible to tune the electronic properties of the ligand. DFT calculations can be used to predict how these modifications will affect the HOMO-LUMO gap, the coordination properties, and the spectroscopic signatures of the resulting derivatives. mdpi.com This allows for a rational design approach, where the most promising candidates for a specific application can be identified.

High-throughput computational screening can be employed to evaluate a large library of virtual compounds. This approach can accelerate the discovery of new ligands with enhanced performance for applications such as catalysis, sensing, or materials science. For instance, if the goal is to design a ligand that forms a more stable complex with a particular metal ion, the binding energies of a series of derivatives can be calculated to identify the most promising candidates.

Future Research Directions and Emerging Paradigms for 2,2 Bipyridine 5,5 Dicarbohydrazide

Exploration of Novel Synthetic Pathways and Sustainable Functionalization Strategies

The foundation of any exploration into a novel compound lies in efficient and sustainable methods for its synthesis and subsequent modification. For [2,2'-Bipyridine]-5,5'-dicarbohydrazide, future research will likely focus on pathways starting from its well-established carboxylic acid analogue.

A primary synthetic route would involve the conversion of [2,2'-Bipyridine]-5,5'-dicarboxylic acid into a more reactive intermediate, such as [2,2'-Bipyridine]-5,5'-dicarbonyl dichloride, followed by reaction with hydrazine (B178648). Another common approach is the esterification of the dicarboxylic acid to form a diester, which can then be treated with hydrazine hydrate (B1144303).

Future research should prioritize the development of sustainable synthetic methodologies. This includes exploring one-pot syntheses, minimizing the use of hazardous reagents, and employing greener solvent systems. Catalytic methods for the direct conversion of carboxylic acids to hydrazides could also represent a significant advancement.

Once synthesized, the terminal -NH₂ groups of the dicarbohydrazide offer versatile handles for functionalization. A key research direction will be the condensation reaction with a wide array of aldehydes and ketones to form [2,2'-Bipyridine]-5,5'-bis(hydrazone) ligands. This strategy allows for the systematic tuning of the ligand's electronic properties, steric bulk, and coordinating ability by simply varying the carbonyl compound.

Table 1: Proposed Synthetic and Functionalization Research Directions

Research Area Proposed Approach Potential Outcome
Novel Synthesis Two-step synthesis via diacyl chloride or diester intermediate from [2,2'-Bipyridine]-5,5'-dicarboxylic acid. Establishment of a reliable and scalable synthesis protocol.
Sustainable Synthesis Exploration of one-pot reactions, green solvents, and catalytic conversion methods. Development of environmentally friendly and efficient synthetic routes.
Ligand Functionalization Condensation reactions with various aromatic and aliphatic aldehydes/ketones. Creation of a library of tunable bis(hydrazone) ligands with tailored properties.

| Further Derivatization | Acylation or sulfonation of the terminal amine groups. | Introduction of new functional groups to modulate solubility, stability, and coordinating behavior. |

Development of Advanced Materials with Tunable Properties for Emerging Technologies

The unique molecular architecture of this compound makes it an exceptional building block for a new generation of advanced materials. The bipyridine unit is a classic chelating agent for transition metals, while the carbohydrazide (B1668358) groups (-CONHNH₂) provide additional O- and N-donor sites, enabling the formation of complex coordination geometries. chemicalbook.comwikipedia.org

A major avenue of research will be the use of this ligand to construct novel Metal-Organic Frameworks (MOFs) and coordination polymers. The ability of the ligand to bridge multiple metal centers through both the bipyridine and hydrazide moieties could lead to frameworks with unique topologies and pore environments. By carefully selecting the metal ions (e.g., Ru(II), Re(I), Cu(II), Zn(II)), researchers can tune the material's properties for specific applications such as gas storage, catalysis, and chemical sensing. escholarship.orgresearchgate.net

Furthermore, the hydrazide groups can participate in the formation of porous organic polymers (POPs) through reactions with multifunctional aldehydes. These metal-free frameworks could exhibit high thermal and chemical stability, with polarity and functionality endowed by the bipyridine and hydrazide components, making them attractive for applications like CO₂ capture.

Table 2: Potential Advanced Materials and Tunable Properties

Material Class Synthetic Strategy Tunable Properties Potential Applications
Coordination Polymers/MOFs Reaction with various transition metal salts. Porosity, luminescence, redox activity, catalytic sites. Gas separation, heterogeneous catalysis, sensing, photocatalysis.
Porous Organic Polymers (POPs) Polycondensation with multifunctional aldehydes. Surface area, pore size, N-rich environment. CO₂ capture, hydrogen storage, pollutant adsorption.

| Metallopolymers | Integration into polymer backbones like polyamides or polyesters. acs.org | Photophysical properties, charge transport, thermal stability. | Light-emitting devices, polymer-supported catalysts, smart materials. |

Integration of this compound into Hybrid Systems and Nanostructures

The next frontier lies in integrating this compound and its derivatives into hybrid materials and nanostructures. The reactive hydrazide or hydrazone functionalities can serve as powerful anchoring groups to covalently or non-covalently modify the surfaces of various nanomaterials.

Future work could focus on grafting the ligand or its metal complexes onto substrates like graphene oxide, carbon nanotubes, silica (B1680970) nanoparticles, or quantum dots. Such hybrid systems would synergistically combine the properties of the molecular component (e.g., the catalytic activity or light-emitting properties of a metal complex) with the unique characteristics of the nanomaterial (e.g., high surface area, electrical conductivity, or quantum confinement effects).

For example, immobilizing a rhenium or ruthenium complex of a [2,2'-Bipyridine]-5,5'-bis(hydrazone) ligand onto a conductive carbon support could create a robust and recyclable heterogeneous catalyst for CO₂ reduction. Similarly, attaching luminescent lanthanide complexes of this ligand to silica nanoparticles could yield stable and biocompatible nanoprobes for bioimaging applications.

Challenges and Opportunities in the Broader Research and Application Landscape

The most significant challenge for the advancement of this compound chemistry is the current lack of fundamental data. The synthesis, purification, and full characterization of the compound are the first essential steps that need to be systematically addressed. Its stability, solubility, and basic coordination chemistry with different metal ions are yet to be determined.

However, this knowledge gap presents a tremendous opportunity. Researchers have the chance to build the field from the ground up, establishing the foundational chemistry of a highly versatile ligand. The opportunities stemming from this compound are vast and multidisciplinary:

In Supramolecular Chemistry: The hydrazide groups are excellent hydrogen bond donors and acceptors, which can be exploited to direct the self-assembly of intricate supramolecular architectures, such as helicates, grids, and cages.

In Catalysis: The creation of novel homogeneous and heterogeneous catalysts for a range of organic transformations and energy-related reactions (e.g., water splitting, CO₂ reduction) is a major opportunity, building on the rich catalytic chemistry of bipyridine complexes. escholarship.org

In Sensing: Materials incorporating this ligand could be designed as selective chemosensors. The binding of a target analyte (e.g., a specific metal ion or anion) could induce a measurable change in color or fluorescence.

In Biomedical Applications: Given that many bipyridine metal complexes and hydrazide-containing compounds exhibit biological activity, there is potential for developing new therapeutic or diagnostic agents. chemicalbook.comresearchgate.net

Q & A

Q. What are the optimal conditions for synthesizing [2,2'-Bipyridine]-5,5'-dicarbohydrazide with high purity?

The synthesis involves controlled hydrazination of diethyl 2,2'-bipyridine-5,5'-dicarboxylate. Using ~1.5 equivalents of hydrazine in a mixed solvent system (ethanol/toluene) at 80°C selectively precipitates the monocarbohydrazide intermediate. For the symmetrical dicarbohydrazide, excess hydrazine under reflux is required. Monitoring solubility changes and using DMSO for NMR analysis (δ 9.1–9.2 ppm for bipyridine protons) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Distinct doublets (δ ~9.1–9.2 ppm, J = 2 Hz) confirm substitution patterns.
  • IR Spectroscopy : Carbazide stretches at 2181 and 2143 cm⁻¹ validate functional group conversion.
  • ¹³C NMR : Shifts from δ 163.8 (carboxylate) to 171.0 (carbazide) confirm intermediate transformations .

Q. What safety protocols are essential when handling this compound?

The compound is a skin/eye irritant (GHS Category 2/2A). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust formation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in dry, ventilated areas away from strong acids/oxidizers .

Advanced Research Questions

Q. How can this compound be utilized in metal-organic frameworks (MOFs)?

The carbohydrazide acts as a polydentate ligand for transition metals (e.g., Cu, Co) in MOFs. Its dual hydrazide groups enable chelation, forming stable coordination networks. Applications include photocatalytic CO₂ reduction (e.g., Re(I) complexes) and water oxidation catalysts. Solubility challenges in aqueous buffers can be mitigated using DMSO co-solvents .

Q. What strategies resolve contradictory spectral data in unsymmetrical derivatives of this compound?

Contradictions in NMR/IR data often arise from incomplete substitution or solvent effects. Use gradient solvent systems (e.g., DMSO-d₆ for NMR) to enhance resolution. For ambiguous IR stretches, compare with model compounds (e.g., symmetrical dicarbohydrazide at 2143 cm⁻¹). X-ray crystallography (via SHELX refinement) provides definitive structural validation .

Q. How do substituent positions influence the catalytic activity of this compound complexes?

Substituents at the 5,5'-positions modulate electron density and steric effects. For example, electron-withdrawing groups (e.g., azidomethyl) enhance redox activity in electrocatalysis, while bulky groups reduce metal-binding efficiency. Compare cyclic voltammetry (CV) profiles of substituted vs. parent complexes to quantify these effects .

Q. What synthetic challenges arise in derivatizing this compound for photodynamic therapy (PDT)?

Functionalization with photosensitizers (e.g., porphyrins) requires precise control of reaction pH to avoid hydrazide decomposition. Use mild coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Monitor reaction progress via HPLC-MS to isolate intermediates. Post-functionalization, validate singlet oxygen quantum yields using UV-vis spectroscopy .

Methodological Tables

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO~0.5Preferred for stock solutions
Ethanol<0.1Requires heating (50–60°C)
Aqueous Buffer<0.25Use DMSO co-solvent (1:3 ratio)

Table 2: Key Spectral Signatures for Intermediate Identification

Intermediate¹H NMR (δ, ppm)IR Stretches (cm⁻¹)
Monocarbohydrazide9.1, 9.2 (d, J=2 Hz)1638 (C=O), 3300 (N-H)
Dicarbohydrazide8.9 (broad)2143 (N₃), 1710 (C=O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.